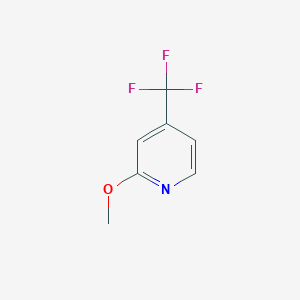

2-Methoxy-4-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGXVIBRFSQTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889132 | |

| Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219715-34-1 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219715-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of agrochemicals and pharmaceuticals. Its unique electronic properties, stemming from the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, make it a valuable intermediate for creating molecules with specific biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of the herbicide Pyroxsulam.

Chemical and Physical Properties

This compound is typically a colorless to light-yellow liquid or solid under standard conditions. It is soluble in many organic solvents such as ethanol and acetone.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | [2] |

| Molar Mass | 177.12 g/mol | [1] |

| Appearance | Colorless to light-yellow liquid or solid | [1] |

| Boiling Point | ~170 - 180 °C | [1] |

| CAS Number | 219715-34-1 | [3] |

Spectroscopic Data

| ¹H NMR | ¹³C NMR | ¹⁹F NMR | IR (selected peaks) |

| (CDCl₃, 400 MHz) | (CDCl₃, 100 MHz) | (CDCl₃, 376 MHz) | (cm⁻¹) |

| δ 8.32 (d, J = 4.0 Hz, 1H) | δ 161.0 | δ -64.03 (s, 3F) | 1271 (C-O-C asym stretch) |

| δ 7.84 (d, J = 8.0 Hz, 1H) | δ 150.6 | 1015 (C-O-C sym stretch) | |

| δ 6.95 (dd, J = 4.0 Hz, 1H) | δ 136.4 (q, J = 5 Hz) | ||

| δ 4.03 (s, 3H) | δ 123.2 (q, J = 270 Hz) | ||

| δ 116.0 | |||

| δ 113.4 (q, J = 33 Hz) | |||

| δ 54.1 |

Source: Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine[4][5][6]

Synthesis

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic substitution of a halogenated pyridine precursor.

Experimental Protocol:

-

Reactants: 2-chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol), 30% mass fraction of sodium methanol solution (135.5 g, 0.753 mol).

-

Procedure:

-

In a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine and the sodium methanol solution.

-

Stir the mixture well and heat to 65 °C.

-

Maintain the temperature and monitor the reaction progress by gas chromatography (GC) until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble material.

-

Recover the methanol by distillation under reduced pressure.

-

Add water to the residue and extract with dichloromethane.

-

Separate the organic and aqueous phases.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

-

-

Yield: 40.9 g (92.1%) of this compound as a light-yellow liquid.[3]

Synthesis Workflow

References

- 1. 2-Methoxy-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Supplier Info - China Chemical Manufacturer [pipzine-chem.com]

- 2. PubChemLite - this compound (C7H6F3NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Methoxy-4-trifluoromethyl-pyridine | 219715-34-1 [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. Table 1 from Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents on the pyridine ring, make it a valuable building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on experimental details and data relevant to researchers in the field.

Chemical Structure and Properties

This compound possesses a pyridine ring functionalized with a methoxy group at the 2-position and a trifluoromethyl group at the 4-position. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group significantly influence the electronic distribution and reactivity of the pyridine core.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to light yellow liquid or solid under standard conditions.[1] It is soluble in many organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molar Mass | 177.124 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point | ~170 - 180 °C (Predicted: 172.9 ± 40.0 °C) | [1][2] |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [2] |

| Vapor Pressure | 7.398 - 7.399 hPa at 25°C | [2] |

| pKa | 1.04 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetone | [1] |

Spectroscopic Data

| Spectroscopy | Data for 2-methoxy-3-(trifluoromethyl)pyridine | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (d, J = 4.0 Hz, 1H), δ 7.84 (d, J = 8.0 Hz, 1H), δ 6.95 (dd, J = 4.0 Hz, 1H), δ 4.03 (s, 3H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1 | [3] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -64.03 (s, 3F) | [3] |

| FT-IR | Methoxy groups typically show asymmetrical vibrations between 1210-1310 cm⁻¹ and symmetrical vibrations between 1010-1050 cm⁻¹. | [4] |

| Mass Spectrometry (HRMS-EI) | m/z Anal. Calculated for C₇H₆NOF₃: 177.0401, Found: 177.0403 | [3] |

Synthesis and Reactivity

Several synthetic routes to this compound have been reported. A common and efficient method involves the nucleophilic substitution of a halogenated precursor.

Synthesis via Nucleophilic Substitution

A widely used method for the preparation of this compound is the nucleophilic substitution of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide.[2][5]

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol)

-

30% (w/w) Sodium methoxide solution in methanol (135.5 g, 0.753 mol)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine and the sodium methoxide solution in methanol.

-

Stir the mixture well and heat to 65 °C.

-

Maintain the reaction at 65 °C and monitor its progress by gas chromatography (GC) until the starting material is completely consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble materials.

-

Recover the methanol by distillation under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the final product, this compound, as a light yellow liquid (40.9 g, 92.1% yield).[5]

References

- 1. 2-Methoxy-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Supplier Info - China Chemical Manufacturer [pipzine-chem.com]

- 2. 2-Methoxy-4-trifluoromethyl-pyridine CAS#: 219715-34-1 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxy-4-trifluoromethyl-pyridine | 219715-34-1 [chemicalbook.com]

Filibuvir (CAS 219715-34-1): A Technical Guide to a Non-Nucleoside HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Filibuvir (formerly PF-00868554), a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Filibuvir, identified by the CAS number 219715-34-1, was developed by Pfizer as an orally available therapeutic agent for chronic HCV infection. This document details its mechanism of action, in vitro and in vivo antiviral activity, resistance profile, and the experimental methodologies employed for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the core attributes of this compound and its class.

Core Compound Information

Filibuvir is a dihydropyranone derivative that acts as an allosteric inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Filibuvir binds to a distinct, non-catalytic pocket known as the "Thumb II" allosteric site.[1][2] This binding induces a conformational change in the enzyme, thereby impeding viral RNA synthesis.[1]

| Property | Value | Reference |

| IUPAC Name | (2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[3][4][5]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one | [2] |

| CAS Number | 219715-34-1 (for Filibuvir, although this CAS number is also associated with an intermediate) | |

| Alternate CAS | 877130-28-4 | [2] |

| Molecular Formula | C₂₉H₃₇N₅O₃ | [2] |

| Molar Mass | 503.647 g/mol | [2] |

| Mechanism of Action | Non-nucleoside inhibitor of HCV NS5B polymerase; binds to the Thumb II allosteric pocket. | [1][2] |

Mechanism of Action and Signaling Pathway

Filibuvir exerts its antiviral effect by specifically targeting the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[6] As a non-nucleoside inhibitor, it does not directly compete with nucleotide triphosphates for the active site. Instead, it binds to a hydrophobic pocket located in the thumb domain of the polymerase, approximately 35 Å from the catalytic center.[7] This allosteric binding event induces a conformational change that is thought to interfere with the proper positioning of the RNA template-product duplex and disrupt the translocation of the polymerase along the RNA template, ultimately halting viral RNA elongation.[2][6]

Quantitative In Vitro Activity

The antiviral potency of Filibuvir has been evaluated in various in vitro assays. The following tables summarize key quantitative data.

Table 1: Enzymatic Inhibition

| Parameter | Value | Assay Description | HCV Genotype | Reference |

| IC₅₀ | 0.019 µM (mean) | Inhibition of recombinant NS5B polymerase activity | Genotype 1 | [2][8] |

Table 2: Cell-Based Antiviral Activity

| Parameter | Value | Assay Description | HCV Genotype(s) | Cell Line | Reference |

| EC₅₀ | 0.059 µM (mean) | HCV subgenomic replicon assay | 1a and 1b | Huh-7 | [8] |

| EC₅₀ | 0.043 ± 0.022 µM | Luciferase reporter replicon assay with 24 clinical isolates | 1a and 1b | Huh-7 | [4] |

Experimental Protocols

HCV Subgenomic Replicon Assay (Luciferase Reporter)

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication in a cellular context.

Methodology:

-

Cell Culture: Human hepatoma (Huh-7) cells harboring a stable HCV subgenomic replicon are used. These replicons typically contain a reporter gene, such as firefly luciferase, for quantifiable measurement of viral replication.[9]

-

Compound Preparation: Filibuvir is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.

-

Assay Procedure:

-

Replicon-containing Huh-7 cells are seeded in 96-well plates.

-

After cell attachment, the culture medium is replaced with medium containing the serially diluted Filibuvir or control compounds (e.g., DMSO as a negative control, another known HCV inhibitor as a positive control).

-

The plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.[9]

-

-

Data Acquisition:

-

After incubation, the cells are lysed, and the luciferase substrate is added.

-

The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

-

Data Analysis:

-

The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro NS5B Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of Filibuvir on the enzymatic activity of the purified HCV NS5B polymerase.

Methodology:

-

Enzyme and Template Preparation: Recombinant, purified HCV NS5B polymerase is used. A homopolymeric RNA template, such as poly(A), and a corresponding primer, oligo(U), are typically employed.

-

Reaction Mixture: The assay is performed in a reaction buffer containing the NS5B enzyme, the RNA template/primer, ribonucleotide triphosphates (rNTPs, including a radiolabeled one like [³³P]UTP), and the test compound (Filibuvir) at various concentrations.

-

Assay Procedure:

-

The reaction is initiated by the addition of the rNTPs.

-

The mixture is incubated at a specific temperature (e.g., 30°C) for a set time to allow for RNA synthesis.

-

The reaction is terminated, and the newly synthesized radiolabeled RNA is separated from the unincorporated radiolabeled rNTPs (e.g., by precipitation or filtration).

-

-

Data Acquisition: The amount of incorporated radioactivity, which corresponds to the polymerase activity, is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

Resistance Mutation Analysis

Identifying and characterizing resistance mutations is crucial for understanding the long-term efficacy of an antiviral agent.

Methodology:

-

In Vitro Resistance Selection:

-

HCV replicon-containing cells are cultured in the presence of suboptimal concentrations of Filibuvir.

-

The cells are passaged over an extended period, allowing for the selection of replicon variants with reduced susceptibility to the compound.

-

-

Genotypic Analysis:

-

RNA is extracted from the resistant cell populations.

-

The NS5B coding region is amplified by RT-PCR and sequenced to identify mutations.

-

-

Phenotypic Analysis:

-

The identified mutations are introduced into a wild-type replicon construct using site-directed mutagenesis.

-

The susceptibility of these mutant replicons to Filibuvir is then assessed using the replicon assay described above to confirm their role in conferring resistance.

-

The primary resistance mutation identified for Filibuvir is M423T/I/V in the NS5B polymerase.[2] This mutation is located in the Thumb II allosteric binding pocket and reduces the binding affinity of the inhibitor.

Synthesis Overview

The chemical synthesis of Filibuvir is a multi-step process that has been described in a series of publications. A key step involves an Evans aldol reaction to establish the crucial stereocenter of the molecule. The synthesis culminates in a reductive coupling of a β-keto-lactone intermediate with an aldehyde.[3][5][10]

Clinical Development

Filibuvir underwent Phase 1 and 2 clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity in patients with chronic HCV genotype 1 infection. The clinical trial identifier for a key study is NCT00987337. These studies demonstrated that Filibuvir was generally well-tolerated and resulted in a dose-dependent reduction in HCV RNA levels. However, the development of Filibuvir was discontinued by Pfizer for strategic reasons.[2]

Conclusion

Filibuvir (CAS 219715-34-1) is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase with potent in vitro activity against genotype 1. Its mechanism of action through allosteric inhibition of the Thumb II pocket provides a clear rationale for its antiviral effect. While its clinical development was halted, the extensive preclinical and clinical data available for Filibuvir make it a valuable tool compound for researchers studying HCV replication, NS5B polymerase function, and the mechanisms of antiviral resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar classes of antiviral agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Preclinical Characterization of PF-00868554, a Potent Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical characterization of PF-00868554, a potent nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Ascendance of Trifluoromethylpyridines: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds has emerged as a cornerstone of modern medicinal and agrochemical research. Trifluoromethylpyridines (TFMPs) offer a unique constellation of physicochemical properties that address key challenges in drug discovery and crop protection, including metabolic stability, target affinity, and bioavailability. This in-depth technical guide provides a comprehensive overview of TFMP chemistry, from fundamental synthesis to cutting-edge applications, with a focus on providing actionable data and detailed experimental insights.

Core Physicochemical Properties of Trifluoromethylpyridines

The introduction of a trifluoromethyl group significantly alters the electronic and physical properties of the pyridine ring. The strong electron-withdrawing nature of the CF3 group impacts the pKa of the pyridine nitrogen, while its lipophilicity influences the molecule's LogP value. These parameters are critical for predicting a compound's behavior in biological systems.

| Compound | pKa | LogP | Source |

| 2-(Trifluoromethyl)pyridine | - | 1.70 | [1] |

| 3-(Trifluoromethyl)pyridine | - | 1.7 | [2] |

| 4-(Trifluoromethyl)pyridine | 2.92 (Predicted) | 1.7 | [3][4] |

| 2-Chloro-5-(trifluoromethyl)pyridine | - | 2.7 | [5] |

| 3-Chloro-5-(trifluoromethyl)pyridine | - | 2.4 | [6] |

| 2-Fluoro-6-(trifluoromethyl)pyridine | - | 2.2 | [7][8] |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | - | 2.8 | [9] |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | - | 0.6 | [10] |

| 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | - | 2.7 | [11] |

| 3-(Trifluoromethyl)pyridine 1-oxide | -0.32 (Predicted) | - | [12] |

Key Synthetic Methodologies

The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches: the construction of the pyridine ring from trifluoromethyl-containing building blocks, the direct trifluoromethylation of a pre-existing pyridine ring, and the modification of trifluoromethylpyridine intermediates.[2]

Cyclocondensation Reactions

This "bottom-up" approach involves the formation of the pyridine ring from acyclic precursors already bearing a trifluoromethyl group. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[13]

Direct Trifluoromethylation

The direct introduction of a CF3 group onto a pyridine ring is a powerful strategy. Various reagents and methods have been developed for this purpose, including the use of trifluoromethylating agents like the Togni reagent.

Synthesis of Key Intermediates

Many applications of TFMPs rely on the synthesis of versatile intermediates, such as chlorinated trifluoromethylpyridines, which can be further functionalized.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of TFMP chemistry. The following sections provide methodologies for the synthesis of a key intermediate and a final product, as well as for the evaluation of critical biological properties.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Reactants: 2-chloro-5-(trichloromethyl)pyridine, Antimony Trichloride, Hydrogen Fluoride.

Procedure:

-

Transfer 2-chloro-5-(trichloromethyl)pyridine to an on-ring chlorination vessel.

-

Add antimony trichloride as a catalyst and carry out on-ring chlorination to obtain 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Transfer the chlorinated product to a fluorination vessel.

-

Add hydrogen fluoride to the fluorination vessel.

-

Subject the fluorination reaction material to washing, steam distillation, pH adjustment, and distillation in a rectifying tower to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

Another method involves the reaction of 2-chloro-5-trifluoromethylpyridine with chlorine gas in the presence of a catalyst at 100 to 150 °C and a pressure of 0.5 to 5.0 MPa.[10] A simple synthesis has also been reported involving the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with liquid ammonia at 125-135°C and 2.0-3.5MPa pressure for 8-15 hours.[1]

References

- 1. 2-(Trifluoromethyl)pyridine | CAS#:368-48-9 | Chemsrc [chemsrc.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 4. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-(trifluoromethyl)pyridine 1-oxide | 22253-72-1 [m.chemicalbook.com]

- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted roles of the CF₃ group in medicinal chemistry, with a focus on its impact on metabolic stability, lipophilicity, and target binding affinity. This guide also furnishes detailed experimental protocols for the evaluation of these key parameters and visualizes critical concepts through logical and pathway diagrams.

The Physicochemical Impact of the Trifluoromethyl Group

The unique electronic properties of the trifluoromethyl group distinguish it from other substituents, making it a valuable addition to the medicinal chemist's toolbox. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH.[1][2]

Furthermore, the CF₃ group is significantly more lipophilic than a hydrogen atom and is often considered a "super-methyl" group due to its increased size and lipophilicity.[3] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, a critical factor for oral absorption and penetration of the blood-brain barrier.[3][4]

Perhaps one of the most valued attributes of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[3][5] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, medicinal chemists can block common sites of metabolism, thereby increasing the drug's half-life and bioavailability.[5]

Quantitative Effects on Drug Properties

The introduction of a trifluoromethyl group can lead to quantifiable improvements in a drug's pharmacological profile. The following tables summarize the impact of the CF₃ group on key drug parameters for representative drug classes.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

| Drug/Analog Pair | Property | Value (with CF₃) | Value (without CF₃) | Fold Difference/Comment |

| Celecoxib vs. SC-560 | logP | 3.6 (Celecoxib) | 3.1 (SC-560) | Celecoxib is more lipophilic. |

| Metabolic Half-life (t½) | ~11 hours (Celecoxib) | Data not readily available | The CF₃ group in Celecoxib is expected to contribute to its metabolic stability. | |

| Bioavailability | ~22-40% (Celecoxib) | Poor oral bioavailability (SC-560) | The overall structural differences and lipophilicity contribute to this difference. | |

| Fluoxetine vs. Des-trifluoromethyl Fluoxetine | logP | ~4.1 (Fluoxetine) | Data not readily available | The CF₃ group significantly increases lipophilicity.[3] |

| Metabolic Half-life (t½) | 1-3 days (acute), 4-6 days (chronic) (Fluoxetine) | Data not readily available | The CF₃ group enhances metabolic stability. | |

| Leflunomide (Active Metabolite A77 1726) | logP | Data not readily available | Data not readily available | The CF₃ group is a key feature of the active metabolite. |

| Metabolic Half-life (t½) | ~2 weeks (A77 1726) | Not applicable | The active metabolite containing the CF₃ group has a very long half-life.[6] |

Table 2: Comparative Binding Affinity and Selectivity

| Drug/Analog Pair | Target | IC₅₀/Kᵢ (with CF₃) | IC₅₀/Kᵢ (without CF₃) | Selectivity (with CF₃) | Selectivity (without CF₃) |

| Celecoxib vs. SC-560 | COX-1 | 15 µM (Celecoxib) | 0.009 µM (SC-560) | COX-2 selective | COX-1 selective |

| COX-2 | 0.04 µM (Celecoxib) | 6.3 µM (SC-560) | ~375-fold for COX-2 | ~700-fold for COX-1 | |

| Fluoxetine vs. Des-trifluoromethyl Fluoxetine | SERT (Serotonin Transporter) | High affinity (Fluoxetine) | Lower affinity | Highly selective for SERT | Reduced selectivity |

Experimental Protocols

Accurate assessment of the physicochemical and pharmacokinetic properties of drug candidates is crucial for successful drug development. The following are detailed protocols for key in vitro assays.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the gold-standard for determining the partition coefficient (logP) of a compound between n-octanol and water.[4][5][7][8]

Materials:

-

Test compound

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Volumetric flasks

-

Centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in n-octanol.

-

Prepare a series of calibration standards of the test compound in n-octanol.

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a centrifuge tube.

-

Add an equal volume of water to the centrifuge tube.

-

Cap the tube and shake vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the mixture at a sufficient speed and duration to achieve complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from the n-octanol layer.

-

Analyze the concentration of the test compound in the n-octanol aliquot using a suitable analytical method, referencing the calibration curve.

-

The concentration in the aqueous phase can be determined by difference or by direct measurement if the analytical method is sensitive enough.

-

-

Calculation:

-

logP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)

-

In Vitro Metabolic Stability Assessment

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.[9][10][11][12]

Materials:

-

Test compound

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (known to be metabolized)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound.

-

Prepare a working solution of the test compound in buffer.

-

Thaw the liver microsomes on ice and dilute to the desired concentration in buffer.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Immediately add the test compound working solution to the wells.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural log of the percentage of remaining parent compound versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clᵢₙₜ).

-

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[13][14][15][16]

Materials:

-

Cryopreserved or fresh hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Test compound

-

Positive control compounds

-

Multi-well plates (e.g., 12- or 24-well)

-

Incubator (37°C, 5% CO₂)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Plating:

-

Thaw and plate the hepatocytes in multi-well plates according to the supplier's instructions.

-

Allow the cells to attach and form a monolayer.

-

-

Incubation:

-

Prepare a working solution of the test compound in culture medium.

-

Remove the plating medium from the cells and add the medium containing the test compound.

-

-

Time Points and Sampling:

-

At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation medium.

-

-

Sample Processing and Analysis:

-

Terminate the metabolic activity in the collected samples (e.g., by adding a cold organic solvent).

-

Process the samples for LC-MS/MS analysis to quantify the parent compound.

-

-

Data Analysis:

-

Similar to the microsomal stability assay, determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).

-

Visualization of Key Concepts

Diagrams generated using Graphviz (DOT language) illustrate important workflows and signaling pathways related to the role of the trifluoromethyl group in medicinal chemistry.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that can be strategically employed to enhance the druglike properties of a molecule. Its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity has led to its incorporation into numerous successful drugs. A thorough understanding of the physicochemical effects of the CF₃ group, coupled with robust in vitro and in vivo characterization, is essential for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of the trifluoromethyl group in their drug discovery endeavors.

References

- 1. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. [A comparison of leflunomide and subcutaneous methotrexate in the treatment of rheumatoid arthritis: an approximation based on the number needed to treat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic comparison and bioequivalence of two leflunomide formulations in humans: a single dose, randomized, open-label, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of p-trifluoromethylphenol, a metabolite of fluoxetine, in tissues and body fluids using an electron-capture gas chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical profile of the parent pyridine molecule.[1] This, in turn, can dramatically alter a compound's biological activity, metabolic stability, and pharmacokinetic properties.[2] This technical guide provides an in-depth overview of the core physicochemical characteristics of fluorinated pyridines, complete with experimental protocols and visual workflows to aid researchers in this dynamic field.

Core Physicochemical Properties

The introduction of fluorine into the pyridine ring induces significant changes in its electronic and conformational properties. These modifications are primarily driven by the strong electron-withdrawing nature of fluorine, which impacts the electron density of the aromatic system.[3] This section details the key physicochemical parameters that are modulated by fluorination.

Acidity (pKa)

The basicity of the pyridine nitrogen is a critical determinant of its interaction with biological targets. Fluorination generally leads to a decrease in the pKa of the pyridinium ion, making it more acidic. This effect is most pronounced when fluorine is substituted at positions ortho or para to the nitrogen atom, due to the combination of inductive and resonance effects. A systematic decrease in the acidic pKa, ranging from 1.2 to 1.7 units, has been observed in a series of fluorinated pyrazolopyrimidinone cores.[4]

| Compound | pKa | Reference |

| Pyridine | 5.25 | [5] |

| 2-Fluoropyridine | -0.44 | Theoretical[5] |

| 3-Fluoropyridine | 2.97 | Theoretical[5] |

| 3-Chloropyridine | 2.84 | [5] |

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on logP is not straightforward and depends on the position and number of fluorine atoms. While a single fluorine atom can increase lipophilicity, the overall effect is a complex interplay of molecular polarity and intermolecular interactions.[6] For instance, in a series of 2-(thiofluoroalkyl)pyridines, the fully fluorinated SCF3 derivative exhibited the highest lipophilicity, while internal difluorination in the ethyl series led to a decrease in logP compared to the non-fluorinated parent compound.[6]

| Compound | logP / logD | Reference |

| 2-(Methylthio)pyridine | 1.69 (logD) | [6] |

| 2-(Difluoromethylthio)pyridine | 1.95 (logD) | [6] |

| 2-(Trifluoromethylthio)pyridine | 2.13 (logD) | [6] |

| 2-(Ethylthio)pyridine | 2.26 (logD) | [6] |

| 2-(1,1-Difluoroethylthio)pyridine | 1.82 (logD) | [6] |

Dipole Moment

The introduction of the highly electronegative fluorine atom significantly alters the dipole moment of the pyridine ring. The magnitude and direction of the dipole moment are dependent on the position of fluorination. These changes in molecular polarity can influence a molecule's solubility, crystal packing, and interactions with biological macromolecules.

| Compound | Dipole Moment (Debye) |

| Pyridine | 2.19 |

| 3-Fluoropyridine | 1.87 |

| 2,6-Difluoropyridine | 3.23 |

Bond Lengths and Angles

Fluorination leads to subtle but significant changes in the geometry of the pyridine ring. The carbon-fluorine bond is the strongest single bond in organic chemistry, with a typical length of about 1.35 Å.[7] The C-N bond lengths in pyridine are approximately 135.2 pm, indicating partial double bond character.[8][9] The introduction of fluorine can cause a shortening of the adjacent C-N bond, as observed in 2-fluoropyridine.[10] These structural modifications can impact the molecule's conformational preferences and its ability to fit into binding pockets. The internal angles of the pyridine ring can also be distorted from the ideal 120° for sp² hybridized carbons, leading to ring strain which can affect reactivity.[11][12]

| Bond/Angle | Typical Value | Reference |

| C-F Bond Length | ~1.35 Å | [7] |

| C-N Bond Length (Pyridine) | ~1.352 Å | [8][9] |

| C-C Bond Angle (Planar Ring) | Deviates from 120° | [11][12] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery and development. The following section provides detailed methodologies for two fundamental experimental procedures.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is added.[13]

Materials and Equipment:

-

Potentiometer with a combined pH electrode

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or reaction vessel

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Prepare a 1 mM solution of the fluorinated pyridine in deionized water. For sparingly soluble compounds, a co-solvent may be used, but the pKa value will be specific to that solvent mixture.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for approximately 10 minutes to remove dissolved carbon dioxide.[15]

-

Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[14]

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.05-0.1 mL).[16]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[16] Perform at least three replicate titrations to ensure accuracy.[15]

Determination of logP by the Shake-Flask Method

This classic method involves partitioning a compound between two immiscible solvents, typically n-octanol and water, and measuring the concentration of the compound in each phase.[17][18]

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary to separate emulsions)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Prepare n-octanol saturated with pH 7.4 phosphate buffer and pH 7.4 phosphate buffer saturated with n-octanol by vigorously mixing equal volumes of the two phases and allowing them to separate overnight.[19]

-

Sample Preparation: Prepare a stock solution of the fluorinated pyridine in the aqueous phase. The initial concentration should be accurately known.

-

Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[17]

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases.[18]

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the fluorinated pyridine in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[20]

Visualizing Synthesis and Physicochemical Relationships

Graphical representations are invaluable tools for understanding complex chemical processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical synthesis workflow and the impact of fluorination on key molecular properties.

Caption: A simplified workflow for the synthesis of 3-fluoropyridine via the Balz-Schiemann reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 8. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]

- 9. brainly.in [brainly.in]

- 10. researchgate.net [researchgate.net]

- 11. Ring strain - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. researchgate.net [researchgate.net]

The Trifluoromethylpyridine Core: A Linchpin in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into the pyridine scaffold has emerged as a cornerstone of modern medicinal chemistry and agrochemical design. Trifluoromethylpyridine (TFMP) derivatives have risen to prominence due to the unique physicochemical properties conferred by this structural combination, leading to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, significance, and application of TFMP derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathways.

Discovery and Significance of the Trifluoromethylpyridine Moiety

The journey of trifluoromethylpyridine derivatives began with the first reported synthesis of a trifluoromethyl-substituted pyridine ring in 1947.[1] However, it was in the latter half of the 20th century that their potential in biological applications began to be fully realized, particularly in the agrochemical sector with the introduction of compounds like the herbicide Fluazifop-butyl.[2]

The significance of the TFMP moiety stems from the synergistic effects of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly modulate a molecule's properties.[3] It often leads to:

-

Increased Lipophilicity: Enhancing the ability of a compound to cross biological membranes, which can improve absorption and distribution.[3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s.[3] This can lead to a longer half-life and reduced dosing frequency.

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the trifluoromethyl group can alter the pKa of nearby functional groups and influence binding interactions with biological targets.[3]

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

The pyridine ring, a bioisostere of a phenyl ring, offers advantages such as improved solubility and the potential for hydrogen bonding through its nitrogen atom, which can be crucial for target engagement. The combination of these two structural features has proven to be a powerful strategy in the design of novel bioactive molecules.

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives is primarily achieved through three main strategies:

-

Chlorine/Fluorine Exchange: This method typically involves the fluorination of a trichloromethylpyridine precursor using a fluorine source like hydrogen fluoride. This is a common industrial method for producing key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from acyclic precursors that already contain a trifluoromethyl group. Common building blocks include trifluoroacetic acid derivatives and trifluoroacetoacetates.

-

Direct Trifluoromethylation: This strategy involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring using various trifluoromethylating reagents.

Quantitative Data on Trifluoromethylpyridine Derivatives

The following tables summarize the quantitative bioactivity and pharmacokinetic data for a selection of notable trifluoromethylpyridine derivatives across various therapeutic and agrochemical applications.

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Selinexor | Myeloid Leukemia | Cytotoxicity | < 0.5 | [4] |

| Pexidartinib analog | Various | Kinase Inhibition | - | [4] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | MTT Assay | 24.4 | [1] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | MTT Assay | 25.4 | [1] |

| 4-(trifluoromethyl)isoxazole TTI-4 | MCF-7 (Breast) | MTT Assay | 2.63 | [5] |

Table 2: Antiviral Activity of Trifluoromethylpyridine Derivatives

| Compound/Derivative | Virus | Cell Line | Assay Type | EC50 (µg/mL) | Reference |

| Piperazine derivative A16 | TMV | in vivo | Protective | 18.4 | [6] |

| Piperazine derivative A16 | CMV | in vivo | Protective | 347.8 | [6] |

| Pyrimidine derivative 5j | TMV | in vivo | Curative | 126.4 | [7] |

| Pyrimidine derivative 5m | TMV | in vivo | Protective | 103.4 | [7] |

Table 3: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

| Compound/Derivative | Microorganism | Assay Type | MIC (µM) | Reference |

| Chalcone derivative A3 | Bacillus subtilis | Broth Dilution | 101 | [8] |

| Chalcone derivative A3 | Fungal strains | Broth Dilution | 51 | [8] |

| Chalcone derivative B3 | Fungal strains | Broth Dilution | 48 | [8] |

Table 4: Pharmacokinetic Parameters of Selected Trifluoromethyl-Containing Drugs

| Drug | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Species | Reference |

| Selinexor | - | - | 6-8 | - | Human | [4] |

| Berotralstat | 2 (fasting), 5 (fed) | 97.8 - 158 | 93 | - | Human | [4] |

| GNE-A | - | - | 1.67 | 11.2 | Rat | [9] |

| GNE-A | - | - | - | 88.0 | Mouse | [9] |

| GNE-A | - | - | 16.3 | 55.8 | Dog | [9] |

| GNE-A | - | - | - | 72.4 | Monkey | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of trifluoromethylpyridine derivatives.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous hydrogen fluoride (HF)

-

Mercuric oxide (HgO)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Sodium bicarbonate (NaHCO3)

Procedure:

-

To a polyethylene reactor, add 106.16 g (0.4 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and 180 g (9 mol) of anhydrous hydrogen fluoride.[10]

-

Cool the mixture to -20 °C.[10]

-

Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.[10]

-

Stir the reaction mixture for approximately 22 hours until the system turns gray-white.[10]

-

Filter the reaction mixture.[10]

-

Neutralize the filtrate with sodium bicarbonate.[10]

-

Extract the product with dichloromethane.[10]

-

Dry the organic layer with anhydrous sodium sulfate.[10]

-

Remove the dichloromethane under reduced pressure to obtain the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine.[10]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general guideline for determining the IC50 of a trifluoromethylpyridine inhibitor against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

Trifluoromethylpyridine inhibitor stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the trifluoromethylpyridine inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations, keeping the final DMSO concentration at ≤1%.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background luminescence (no kinase control) from all experimental wells.

-

Normalize the data to the positive control (vehicle-treated) wells.

-

Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Antiviral Activity Assay (Half-Leaf Method for TMV)

Materials:

-

Nicotiana tabacum L. plants

-

Tobacco Mosaic Virus (TMV)

-

Trifluoromethylpyridine derivative solutions at various concentrations

-

Ningnanmycin (positive control)

-

Phosphate buffer

Procedure:

-

Select healthy Nicotiana tabacum L. plants of similar age and size.[6]

-

Mechanically inoculate the entire surface of each leaf with TMV.

-

After inoculation, rinse the leaves with water.

-

Divide each leaf into two halves along the main vein.

-

Apply the trifluoromethylpyridine derivative solution to one half of the leaf and a solvent control to the other half. For the positive control, use a separate set of leaves and apply ningnanmycin.

-

Maintain the plants under controlled greenhouse conditions.

-

After 2-3 days, count the number of local lesions on each half of the leaves.

-

Calculate the inhibition rate using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

-

Determine the EC50 value by testing a range of concentrations and plotting the inhibition rate against the logarithm of the compound concentration.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of trifluoromethylpyridine derivatives. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

Caption: A generalized workflow for the discovery and development of trifluoromethylpyridine-based drugs.

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway inhibited by a trifluoromethylpyridine derivative.

Conclusion

Trifluoromethylpyridine derivatives represent a versatile and highly valuable class of compounds in the fields of drug discovery and agrochemical development. Their unique combination of physicochemical properties has led to the successful development of numerous commercial products and a robust pipeline of clinical and preclinical candidates. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and improved TFMP derivatives with significant therapeutic and agricultural benefits. This technical guide serves as a foundational resource for researchers and scientists working to harness the full potential of this remarkable chemical scaffold.

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioagilytix.com [bioagilytix.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methoxy-4-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.

IUPAC Nomenclature and Chemical Properties

The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.[1] It is a fluorinated heterocyclic compound with the molecular formula C₇H₆F₃NO.[2]

A summary of its key chemical and physical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | [2] |

| Molar Mass | 177.124 g/mol | [2] |

| Appearance | Colorless to light-yellow liquid or solid | [2] |

| Boiling Point | 172.9 ± 40.0 °C (Predicted) | [3] |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [3] |

| Vapor Pressure | 7.398-7.399 hPa at 25℃ | [3] |

| pKa | 1.04 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in many organic solvents like ethanol and acetone. | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on the pyridine ring with a methoxy group.

Experimental Protocol:

This protocol is based on the reaction of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide.[3][4]

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol)

-

30% (mass fraction) sodium methanol solution (135.5 g, 0.753 mol)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine and the 30% sodium methanol solution.[3][4]

-

Maintain this temperature and monitor the reaction progress using gas chromatography (GC) until the starting material is completely consumed.[3][4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Filter the reaction mixture to remove any insoluble materials.[3][4]

-

Recover the methanol by distillation under reduced pressure.[3][4]

-

Add water to the remaining residue and extract the aqueous phase with dichloromethane to separate the organic and aqueous layers.[3][4]

-

Concentrate the organic phase under reduced pressure to yield the final product, this compound, as a light yellow liquid (40.9 g, 92.1% yield).[3][4]

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Agrochemicals and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. Its trifluoromethyl group significantly influences the lipophilicity, metabolic stability, and binding affinity of the final molecules to their biological targets.[5]

One notable application is in the production of the herbicide pyroxsulam .[6] Pyroxsulam is an acetolactate synthase (ALS) inhibitor used for the control of weeds in cereal crops.[6] The this compound moiety is a key substructure of this herbicide.[6] While phenyl analogues with a similar structure showed high herbicidal activity, they also caused significant injury to wheat.[6][7] The pyridine-based structure of pyroxsulam, derived from this compound, provides greater selectivity for wheat crops.[6][7]

The unique electronic and steric properties conferred by the methoxy and trifluoromethyl groups make this compound a valuable scaffold for the development of new bioactive molecules.[5]

References

- 1. PubChemLite - this compound (C7H6F3NO) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methoxy-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Supplier Info - China Chemical Manufacturer [pipzine-chem.com]

- 3. 2-Methoxy-4-trifluoromethyl-pyridine CAS#: 219715-34-1 [amp.chemicalbook.com]

- 4. 2-Methoxy-4-trifluoromethyl-pyridine | 219715-34-1 [chemicalbook.com]

- 5. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

A Technical Guide to Fluorinated Heterocyclic Compounds in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergistic Power of Fluorine and Heterocycles

The strategic incorporation of heterocyclic moieties and fluorine atoms into molecular structures represents two of the most powerful tactics in modern medicinal chemistry.[1][2] Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are prevalent in over 85% of all biologically active compounds, forming the core scaffolds of countless natural products and synthetic drugs.[1][3] Concurrently, the introduction of fluorine, the most electronegative element, into organic molecules—a practice that gained significant traction in the mid-20th century—has led to a dramatic increase in successful drug candidates.[2][4] It is estimated that approximately 20-25% of all pharmaceuticals and over half of agrochemicals on the market contain fluorine.[5][6][7]

The combination of these two dominant fields into fluorinated heterocyclic compounds creates a class of molecules with unique and often superior physicochemical and pharmacological properties.[4][7] These compounds benefit from the structural diversity and biological recognition of the heterocyclic core, enhanced by the profound electronic and metabolic effects of fluorine substitution.[5] This guide provides an in-depth overview of the synthesis, properties, applications, and analysis of fluorinated heterocyclic compounds, tailored for professionals in research and drug development.

The Impact of Fluorination on Heterocyclic Scaffolds

Introducing fluorine into a heterocyclic molecule can dramatically alter its properties in predictable and advantageous ways. This "fluorine effect" is a cornerstone of modern drug design.[8]

Key Physicochemical and Pharmacological Modifications:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by enzymes like Cytochrome P450.[1][9] This often blocks sites of oxidative metabolism, prolonging the drug's half-life and improving its pharmacokinetic profile.[10]

-

Modulation of Basicity (pKa): Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines within a heterocyclic ring. This modification is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.[1][4]

-

Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds, dipole-dipole, and dipole-charge interactions with protein targets.[11] This can lead to a significant increase in binding affinity and selectivity.[12]

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While trifluoromethyl (-CF3) groups are highly lipophilic, single fluorine substitutions on an aromatic ring can increase lipophilicity.[4][8] Conversely, fluorination of alkyl groups tends to decrease lipophilicity.[1] These modifications allow for the fine-tuning of a molecule's ability to cross biological membranes.[2]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of flexible heterocyclic rings, such as piperidines and azepanes.[11] This allows chemists to lock the molecule into a specific bioactive conformation, enhancing its interaction with a target receptor.[11]

Key Classes and Applications

Fluorinated heterocycles are integral to numerous therapeutic and diagnostic agents approved by the U.S. Food and Drug Administration (FDA).[1]

Fluoroquinolone Antibiotics

The introduction of a fluorine atom into the quinolone core structure gave rise to the fluoroquinolones, a powerful class of broad-spectrum antibiotics.[13][14]

-

Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[14][15][16] This inhibition prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during cell division, ultimately leading to bacterial cell death.[14]

-

Examples: Ciprofloxacin, Levofloxacin, and Moxifloxacin are widely prescribed for treating a variety of infections, including urinary tract, respiratory, and gastrointestinal infections.[3][14]

Fluorinated Nucleoside Analogs

Fluorinated nucleosides are a cornerstone of antiviral and anticancer therapies.[10][17][18] By mimicking natural nucleosides, they can be incorporated into growing DNA or RNA chains or inhibit key enzymes involved in nucleic acid synthesis.[17]

-

Antiviral Agents: Emtricitabine, a fluorinated cytosine analog, is a critical component of highly active antiretroviral therapy (HAART) for HIV, acting as a nucleoside reverse transcriptase inhibitor (NRTI).[19] Sofosbuvir, a fluorinated nucleotide prodrug, revolutionized Hepatitis C treatment by potently inhibiting the viral RNA polymerase.[19]

-

Anticancer Agents: 5-Fluorouracil (5-FU), a pioneering fluorinated drug, and its derivatives (e.g., Capecitabine, Gemcitabine) function as antimetabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair, thereby halting the proliferation of cancer cells.[1][8]

Other Prominent Therapeutic Areas

-

Anti-inflammatory: Celecoxib, a selective COX-2 inhibitor containing a trifluoromethylated pyrazole ring, is used to treat arthritis and pain.[5]

-

Oncology: Many modern kinase inhibitors used in targeted cancer therapy, such as Umbralisib, feature fluorinated heterocyclic cores.[1]

-

Central Nervous System (CNS): The antidepressant Fluoxetine (Prozac) and numerous other CNS agents utilize fluorinated heterocyclic structures to achieve desired therapeutic effects.[5]

Applications in Diagnostics: Positron Emission Tomography (PET)

The radioactive isotope ¹⁸F is a preferred radionuclide for PET imaging due to its near-ideal half-life (~110 minutes) and low positron energy, which allows for high-resolution images.[20][21]

-

[¹⁸F]FDG: 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) is the most widely used PET radiotracer in clinical oncology.[22][23] Cancer cells exhibit high glucose metabolism and thus accumulate [¹⁸F]FDG, allowing for the visualization of tumors.

-

Other Tracers: Numerous other ¹⁸F-labeled heterocyclic compounds are used to image specific biological processes, such as amino acid metabolism (e.g., ¹⁸FDOPA) and cell proliferation (e.g., ¹⁸FLT).[20]

Synthesis and Experimental Protocols

The synthesis of fluorinated heterocycles can be challenging, but various methods have been developed.[4] Strategies generally fall into two categories: introducing fluorine at a late stage of the synthesis or using pre-fluorinated building blocks.[1]

General Synthesis Workflow

A typical workflow involves the synthesis of the target compound, followed by purification and comprehensive characterization to confirm its structure and purity.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of fluoroaryl benzimidazole derivatives, adapted from methodologies involving the reaction of highly fluorinated arenes with nucleophiles.[24]

Objective: To synthesize 1-(pentafluorophenyl)-1H-benzimidazole.

Materials:

-

Hexafluorobenzene

-

Benzimidazole

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-